1-Bromo-5-chlorocycloocta-1,5-diene

Catalog No.
S14755807
CAS No.
918312-21-7
M.F
C8H10BrCl
M. Wt
221.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-5-chlorocycloocta-1,5-diene

CAS Number

918312-21-7

Product Name

1-Bromo-5-chlorocycloocta-1,5-diene

IUPAC Name

1-bromo-5-chlorocycloocta-1,5-diene

Molecular Formula

C8H10BrCl

Molecular Weight

221.52 g/mol

InChI

InChI=1S/C8H10BrCl/c9-7-3-1-5-8(10)6-2-4-7/h3,6H,1-2,4-5H2

InChI Key

RCOZHZJHMGJJFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCCC(=C1)Br)Cl

1-Bromo-5-chlorocycloocta-1,5-diene is an organic compound with the molecular formula C8H10BrClC_8H_{10}BrCl. It features a cyclooctadiene structure, which is a cyclic diene with two double bonds located at the 1 and 5 positions. The presence of bromine and chlorine substituents at the 1 and 5 positions, respectively, enhances its reactivity, making it a valuable intermediate in various chemical syntheses. The compound is characterized by its unique ring structure that contributes to its distinct chemical properties and potential applications in organic synthesis and materials science .

Due to its reactive double bonds and halogen substituents. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in a substitution reaction, which is facilitated by the electron-withdrawing effects of the chlorine atom.
  • Electrophilic Addition: The double bonds in the cyclooctadiene structure can undergo electrophilic addition reactions with various electrophiles, leading to the formation of more complex molecules.
  • Cycloaddition Reactions: This compound can also engage in cycloaddition reactions, forming larger cyclic structures or fused rings, which are significant in synthetic organic chemistry.

Several methods can be employed to synthesize 1-bromo-5-chlorocycloocta-1,5-diene:

  • Halogenation of Cyclooctadiene: Starting from cyclooctadiene, bromination and chlorination can be performed sequentially or simultaneously using appropriate halogenating agents under controlled conditions.
  • Electrophilic Addition Reactions: The compound can be synthesized through electrophilic addition of bromine and chlorine to cyclooctadiene. This method allows for the introduction of both halogens at specific positions on the ring.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions could facilitate the introduction of bromine and chlorine into a pre-functionalized cyclooctadiene framework.

1-Bromo-5-chlorocycloocta-1,5-diene serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Complex Organic Molecules: It is used as a building block for synthesizing more complex organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Ligand Development: The compound may be utilized in the development of ligands for metal complexes used in catalysis.
  • Material Science: Its unique structure may find applications in developing new materials with specific electronic or optical properties.

Several compounds share structural similarities with 1-bromo-5-chlorocycloocta-1,5-diene. Here are some notable examples:

Compound NameMolecular FormulaNotable Features
1,5-CyclooctadieneC8H12C_8H_{12}Parent structure without halogen substituents
1-Bromocycloocta-1,5-dieneC8H11BrC_8H_{11}BrContains only bromine at position 1
1-Chlorocycloocta-1,5-dieneC8H11ClC_8H_{11}ClContains only chlorine at position 1
4-BromocyclohexeneC6H9BrC_6H_{9}BrDifferent ring size but similar reactivity

Uniqueness

The uniqueness of 1-bromo-5-chlorocycloocta-1,5-diene lies in its dual halogen substitution on a cyclic diene framework. This combination enhances its reactivity compared to other similar compounds that may contain only one halogen or lack a cyclic structure altogether. The specific positioning of these substituents also allows for unique reactivity patterns that can be exploited in synthetic applications.

XLogP3

3.5

Exact Mass

219.96544 g/mol

Monoisotopic Mass

219.96544 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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